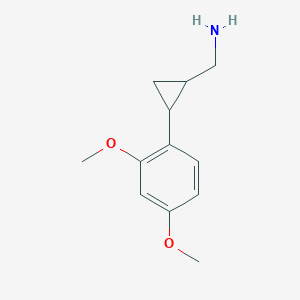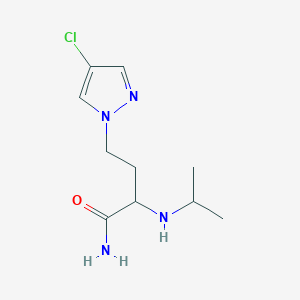
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo several types of chemical reactions:
Substitution reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isopropylamino group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while hydrolysis would yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Medicinal Chemistry: It could be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties.
Biology: It could be used as a tool compound to study various biological processes.
Industry: The compound could be used in the development of new industrial processes or products.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isopropylamino group. This unique structure could confer specific properties and activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C10H17ClN4O |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
4-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16) |
Clé InChI |
NYKYPTLOSSFJNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCN1C=C(C=N1)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


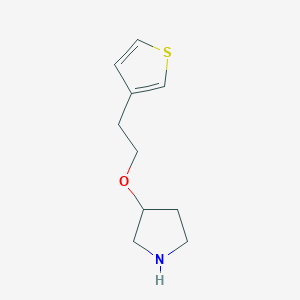
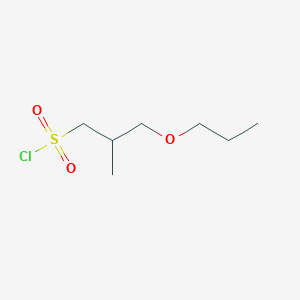
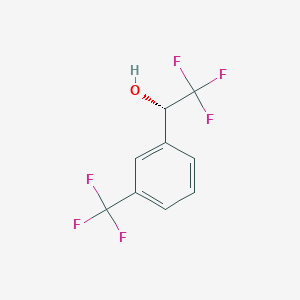

![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
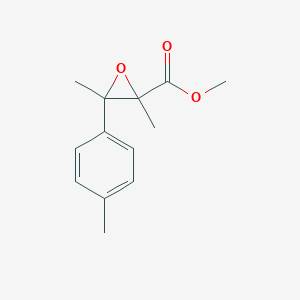

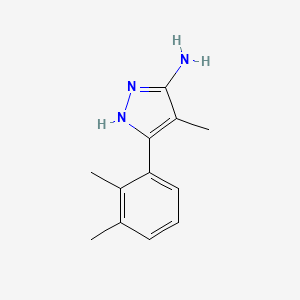
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

